2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with a 2-phenylethyl group at position 3 and dimethyl groups at positions 5 and 4. The acetamide moiety is linked to the pyrimidine ring via a methylene bridge, terminating in a 3-methyl-1H-pyrazol-5-yl group.
Key structural features include:
- Thieno[2,3-d]pyrimidine core: A bicyclic system known for its role in kinase inhibition and antimicrobial activity .
- 3-Methyl-1H-pyrazol-5-yl acetamide: A heterocyclic group contributing to hydrogen-bonding interactions, critical for target binding .
Synthetic routes for analogous compounds often involve Vilsmeier–Haack reactions for cyclization or Cu(I)-catalyzed 1,3-dipolar cycloadditions for triazole incorporation .
Properties
CAS No. |
907986-34-9 |
|---|---|
Molecular Formula |
C22H23N5O3S |
Molecular Weight |
437.52 |
IUPAC Name |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-13-11-17(25-24-13)23-18(28)12-27-21-19(14(2)15(3)31-21)20(29)26(22(27)30)10-9-16-7-5-4-6-8-16/h4-8,11H,9-10,12H2,1-3H3,(H2,23,24,25,28) |
InChI Key |
DOXKBDNUYZZNRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. The thienopyrimidine scaffold is known for its ability to inhibit key enzymes involved in cancer progression. Studies have shown that derivatives of thienopyrimidines can effectively target cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, thienopyrimidine derivatives have been reported to exhibit activity against breast cancer and leukemia cell lines .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with thieno[2,3-d]pyrimidine cores have been studied for their ability to inhibit bacterial and fungal growth. In particular, derivatives of pyrimidines have shown effectiveness against various strains of bacteria and fungi through mechanisms that disrupt cellular processes .
Biological Research
1. Enzyme Inhibition
The unique structure of this compound positions it as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, the pyrazole moiety is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making this compound a candidate for further studies in drug interactions and metabolic profiling .
2. Neurological Applications
Given the presence of the pyrazole group, there is potential for neuropharmacological applications. Pyrazoles have been implicated in modulating neurotransmitter systems and may serve as scaffolds for developing drugs aimed at treating neurological disorders such as depression and anxiety . Research into similar compounds has shown promise in enhancing cognitive function and providing neuroprotective effects.
Synthesis and Characterization
Synthesis Methods
The synthesis of 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of Thienopyrimidine Core : Utilizing 5-methyluracil derivatives and appropriate electrophiles.
- Introduction of Pyrazole Moiety : Employing condensation reactions with hydrazines or hydrazones.
- Acetylation : Finalizing the structure through acetylation to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis benefits from Cu(I) catalysis , achieving higher yields than microwave-assisted methods (e.g., ).
- Vilsmeier–Haack reactions (e.g., ) are preferred for scaffold diversification but require harsh conditions.
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows:
Pharmacokinetic Predictions :
- The 2-phenylethyl group improves logP (predicted ~3.2) compared to fluorinated analogs (logP ~2.5 in ), favoring blood-brain barrier penetration.
- The 3-methylpyrazole group reduces metabolic clearance relative to triazole derivatives .
Functional Comparisons
Key Observations :
- The target compound’s antimicrobial activity is superior to non-thieno analogs, likely due to sulfur-containing core interactions .
- Fluorinated derivatives (e.g., ) excel in epigenetic targets (HDAC inhibition) but suffer from poor solubility.
Q & A
Q. What are the standard synthetic routes for this compound, and how is its structural identity validated?
Methodological Answer: The compound is synthesized via multi-step organic reactions, including condensation, cyclization, and functionalization. A universal method for analogous acetamides involves coupling activated thieno[2,3-d]pyrimidinone intermediates with substituted pyrazole amines under nucleophilic acyl substitution conditions . Structural validation employs:
Q. How is initial biological activity assessed for this compound?
Methodological Answer: Biological potential is predicted computationally using tools like the PASS program (Prediction of Activity Spectra for Substances) to identify plausible targets (e.g., enzyme inhibition). Preliminary in vitro assays (e.g., enzyme inhibition kinetics or cell viability tests) are conducted under standardized protocols (e.g., IC50 determination) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for large-scale research applications?
Methodological Answer: Optimization involves Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, solvent, catalyst loading). Advanced techniques include:
- Process Control and Simulation : Modeling reaction pathways using software like COMSOL Multiphysics to predict optimal conditions .
- Membrane Separation Technologies : Purifying intermediates via selective filtration to reduce impurities .
- AI-Driven Automation : Implementing machine learning to iteratively refine synthetic routes based on real-time data .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Discrepancies arise from assay variability or model limitations. A systematic approach includes:
Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature) .
Orthogonal Validation : Use alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-receptor interactions under physiological conditions .
Theoretical Frameworks : Re-evaluate hypotheses using established biochemical pathways (e.g., kinase signaling networks) .
Q. What advanced methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger Suite, referencing crystallographic data of homologous targets .
- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
Q. What strategies ensure compound stability during long-term storage?
Methodological Answer: Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Recommended practices:
| Condition | Recommendation | Reference |
|---|---|---|
| Temperature | Store at -20°C in sealed, argon-flushed vials | |
| Light Exposure | Use amber glassware to prevent photodegradation | |
| Humidity | Include desiccants (e.g., silica gel) |
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer: SAR studies focus on modifying key substituents (e.g., pyrazole methyl groups or thienopyrimidinone carbonyls):
- Bioisosteric Replacement : Swap phenylethyl groups with heteroaromatic moieties to enhance solubility .
- Pharmacophore Modeling : Identify essential interaction points using software like PharmaGist .
- In Vivo Pharmacokinetics : Evaluate metabolic stability (e.g., microsomal assays) to prioritize derivatives .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
